Cas no 899760-95-3 (N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)

N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine
- N-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
- N-(3,4-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 899760-95-3
- F1608-0128
- AKOS001864659
- N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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- インチ: 1S/C26H25N5O2S/c1-16(2)19-10-13-21(14-11-19)34(32,33)26-25-28-24(27-20-12-9-17(3)18(4)15-20)22-7-5-6-8-23(22)31(25)30-29-26/h5-16H,1-4H3,(H,27,28)
- InChIKey: OPIYHCNJNIWIIE-UHFFFAOYSA-N
- ほほえんだ: N12N=NC(S(C3=CC=C(C(C)C)C=C3)(=O)=O)=C1N=C(NC1=CC=C(C)C(C)=C1)C1=C2C=CC=C1
計算された属性
- せいみつぶんしりょう: 471.17289623g/mol
- どういたいしつりょう: 471.17289623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 794
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 97.6Ų
N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1608-0128-10μmol |
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899760-95-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1608-0128-20μmol |
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899760-95-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1608-0128-10mg |
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899760-95-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1608-0128-20mg |
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899760-95-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1608-0128-5mg |
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899760-95-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1608-0128-5μmol |
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899760-95-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1608-0128-15mg |
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899760-95-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
A2B Chem LLC | BA72366-1mg |
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899760-95-3 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA72366-5mg |
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899760-95-3 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA72366-10mg |
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899760-95-3 | 10mg |
$291.00 | 2024-04-19 |
N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献
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N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報
Comprehensive Analysis of N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine (CAS 899760-95-3): Properties, Applications, and Research Insights
The compound N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine (CAS 899760-95-3) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a triazoloquinazoline core linked to a benzenesulfonyl group and a dimethylphenyl moiety, makes it a promising candidate for targeted therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor or modulator of cellular signaling pathways, aligning with current trends in precision medicine.
In recent years, the scientific community has shown growing interest in triazoloquinazoline derivatives due to their diverse biological activities. The presence of both sulfonyl and amine functional groups in this compound enhances its ability to interact with biological targets, while the isopropyl-substituted benzene ring contributes to improved lipophilicity and membrane permeability. These structural features address common challenges in drug development, such as bioavailability and target specificity, which are frequently searched topics in medicinal chemistry forums and AI-powered research tools.
The synthesis of CAS 899760-95-3 involves multi-step organic reactions that highlight modern synthetic chemistry techniques. Key steps typically include the formation of the triazoloquinazoline scaffold followed by strategic sulfonylation and amination reactions. This synthetic route has become a subject of interest in academic discussions about heterocyclic compound synthesis and structure-activity relationship optimization, as evidenced by increasing search volumes for these terms in scientific databases.
From a pharmacological perspective, preliminary studies suggest that N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine may exhibit selective binding affinity for certain protein targets. This aligns with current research trends focusing on small molecule inhibitors and targeted drug discovery, which dominate recent publications and conference presentations. The compound's molecular weight and logP value fall within desirable ranges for drug-like molecules, making it a subject of pharmacokinetic modeling studies.
Analytical characterization of this compound typically employs advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These methods confirm the structural integrity and purity of the material, addressing common quality control concerns in pharmaceutical development. The growing importance of analytical method validation in chemical research reflects the increasing search activity around these techniques in professional networks.
In material science applications, the benzenesulfonyl-triazoloquinazoline hybrid structure demonstrates interesting photophysical properties that warrant further investigation. Researchers are exploring its potential in organic electronic materials and fluorescence-based sensors, areas that have seen exponential growth in patent filings and scholarly articles. This dual applicability in both life sciences and materials science makes the compound particularly valuable in interdisciplinary research.
The stability profile of CAS 899760-95-3 under various environmental conditions has become a topic of practical importance. Recent studies focus on its thermal stability, photostability, and solubility characteristics - all critical parameters that influence formulation development. These aspects correspond to frequently asked questions in pharmaceutical development forums and AI-assisted research platforms.
As research progresses, structure-activity relationship (SAR) studies of this compound class continue to evolve. The 3,4-dimethylphenyl substitution pattern appears crucial for biological activity, while modifications to the isopropylbenzenesulfonyl group affect potency and selectivity. These findings contribute to the broader understanding of molecular recognition and drug-target interactions, subjects that consistently rank high in academic search queries.
From a commercial perspective, the availability of 899760-95-3 as a research chemical has expanded significantly. Suppliers now offer various quantities with comprehensive analytical data, responding to the growing demand from academic and industrial laboratories. The compound's structure-activity profile and synthetic accessibility make it attractive for both lead optimization studies and teaching advanced synthetic methodologies.
Future research directions for this compound class may include exploration of its polypharmacology potential and combination therapies. The increasing complexity of disease mechanisms has led to greater interest in molecules that can modulate multiple targets simultaneously, a trend reflected in rising search volumes for multi-target drugs and network pharmacology approaches. The unique architecture of this molecule positions it well for such investigations.
In conclusion, N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine represents an important scaffold in modern medicinal chemistry. Its combination of structural complexity, diverse functionality, and promising biological activity ensures its continued relevance in pharmaceutical research and development. As scientific understanding of its mechanisms deepens, this compound will likely remain at the forefront of discussions about innovative therapeutic agents and advanced material design.
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